molecular formula C9H21NS2Sn B14253907 N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine CAS No. 401592-87-8

N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine

Cat. No.: B14253907
CAS No.: 401592-87-8
M. Wt: 326.1 g/mol
InChI Key: JAYVTWORPUZYED-UHFFFAOYSA-M
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Description

N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is a complex organotin compound It is characterized by the presence of a trimethylstannyl group attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves multiple steps. One common method includes the reaction of N-methylbutan-1-amine with trimethylstannyl chloride in the presence of a base to form the trimethylstannyl derivative. This intermediate is then reacted with carbon disulfide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be employed in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the formation of stable complexes with metal ions, while the sulfanylcarbonothioyl moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-butylamine: A simpler amine with similar structural features but lacking the organotin and sulfur components.

    Trimethylstannyl derivatives: Compounds with the trimethylstannyl group but different functional groups attached.

    Sulfur-containing amines: Compounds with sulfur atoms in their structure, such as thiols or thioethers.

Uniqueness

N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to the combination of the trimethylstannyl group and the sulfanylcarbonothioyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

401592-87-8

Molecular Formula

C9H21NS2Sn

Molecular Weight

326.1 g/mol

IUPAC Name

trimethylstannyl N-butyl-N-methylcarbamodithioate

InChI

InChI=1S/C6H13NS2.3CH3.Sn/c1-3-4-5-7(2)6(8)9;;;;/h3-5H2,1-2H3,(H,8,9);3*1H3;/q;;;;+1/p-1

InChI Key

JAYVTWORPUZYED-UHFFFAOYSA-M

Canonical SMILES

CCCCN(C)C(=S)S[Sn](C)(C)C

Origin of Product

United States

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